![molecular formula C11H14N4O3 B2922148 1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-98-2](/img/structure/B2922148.png)

1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

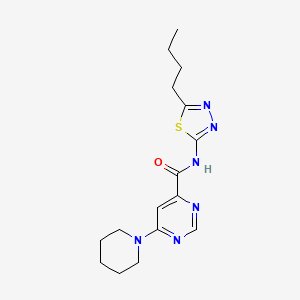

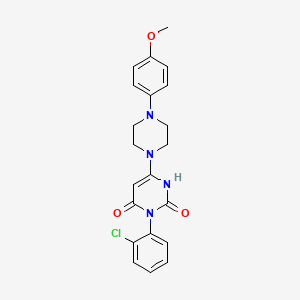

“1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of pyridopyrimidines, which are heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives, including this compound, involves a pyridine ring fused to a pyrimidine ring . The exact molecular structure of this specific compound is not provided in the available literature.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this specific compound, the available literature does not provide detailed information on its physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Reactions

- Regioselective Amination and Hydrolysis : The compound undergoes regioselective amination and hydrolysis reactions to produce isomeric alkylaminated products and 4-methylamino-2-piperidinopyrimidine, showcasing its utility in chemical synthesis processes (Gulevskaya et al., 1994).

Optical and Nonlinear Optical Applications

- Optical and Nonlinear Optical Properties : Novel pyrimidine-based bis-uracil derivatives synthesized from the compound have shown potential in optical, nonlinear optical (NLO), and drug discovery applications due to their significant NLO properties, which may make them suitable for NLO device fabrications (Mohan et al., 2020).

Synthesis of Derivatives for Biological Applications

- Synthesis of Pyrimido Derivatives : The compound's reactivity has been explored in synthesizing pyrimido derivatives with potential urease inhibition, highlighting its relevance in medicinal chemistry for developing new therapeutic agents (Rauf et al., 2010).

Catalytic Applications and Methodologies

- Catalyzed Synthesis of Pyridine-Pyrimidines : Research demonstrated efficient synthesis of pyridine-pyrimidine derivatives using the compound in a three-component reaction, indicating its role in facilitating novel synthesis pathways (Rahmani et al., 2018).

Structural and Crystallographic Studies

- Molecular and Crystal Structures : Studies have focused on the crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, providing insights into their molecular configurations and interactions, which are critical for the design of materials and drugs (Low et al., 2004).

Environmental and Green Chemistry

- Eco-friendly Synthesis Approaches : Investigations have highlighted the use of green synthesis methods involving the compound for creating structurally diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones, emphasizing the shift towards environmentally benign chemical processes (Verma et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-hydroxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-14-9-8(10(17)15(2)11(14)18)7(3-4-13-9)12-5-6-16/h3-4,16H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROLWZDDMADHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2922068.png)

![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)

![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)

![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2922082.png)

![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)